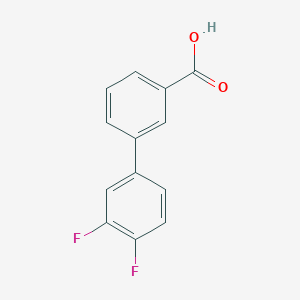

3-(3,4-Difluorophenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-11-5-4-9(7-12(11)15)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNVOFVBUORNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654127 | |

| Record name | 3',4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885963-39-3 | |

| Record name | 3',4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Biological Activity of 3-(3,4-Difluorophenyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Derivatives of 3-(3,4-difluorophenyl)benzoic acid represent a compelling class of small molecules with significant therapeutic potential across various disease areas, including oncology, inflammation, and metabolic disorders. The unique structural motif, characterized by a biphenyl core with a difluorophenyl ring, imparts favorable physicochemical properties that can be fine-tuned to achieve high potency and selectivity for a range of biological targets. This guide provides a comprehensive overview of the known biological activities of these derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will explore their roles as enzyme inhibitors and modulators of key signaling pathways, offering a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Introduction: The Therapeutic Promise of Fluorinated Biphenyls

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The this compound scaffold is a prime example of this approach, combining the rigid biphenyl backbone, known for its presence in numerous biologically active compounds, with the unique electronic properties of a difluorinated phenyl ring. This combination offers a versatile platform for designing targeted therapies.

This guide will dissect the multifaceted biological activities of these derivatives, with a particular focus on their potential as:

-

Anticancer Agents: Targeting key pathways involved in tumor growth, proliferation, and survival.

-

Anti-inflammatory Therapeutics: Modulating inflammatory responses through the inhibition of pro-inflammatory enzymes and signaling cascades.

-

Enzyme Inhibitors: Demonstrating potent and selective inhibition of various enzymes implicated in disease pathogenesis.

The following sections will provide a detailed exploration of these activities, supported by experimental evidence and insights into the underlying molecular mechanisms.

Anticancer Activity: Targeting the Engines of Malignancy

Derivatives of this compound have emerged as a promising scaffold for the development of novel anticancer agents. Their mechanism of action often involves the inhibition of key enzymes that drive cancer cell proliferation and survival, such as protein kinases.

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. The this compound scaffold can be elaborated to create potent and selective kinase inhibitors. These compounds often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling can lead to cell cycle arrest and apoptosis in cancer cells.

Diagram 1: General Mechanism of Kinase Inhibition

Caption: General mechanism of competitive kinase inhibition.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of this compound derivatives can be significantly influenced by the nature and position of substituents on the benzoic acid ring.

-

Carboxylic Acid Moiety: The carboxylic acid group is often crucial for activity, potentially forming key hydrogen bond interactions within the target's active site. Esterification of this group can sometimes modulate activity and improve pharmacokinetic properties.

-

Substituents on the Benzoic Acid Ring: The addition of various functional groups to the benzoic acid portion of the molecule can enhance potency and selectivity. For example, amide linkages can introduce additional hydrogen bonding opportunities.

-

Difluorophenyl Group: The 3,4-difluoro substitution pattern on the phenyl ring is critical. The fluorine atoms can influence the compound's conformation and electronic properties, leading to improved binding affinity for the target enzyme.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A fundamental step in evaluating the anticancer potential of these derivatives is to determine their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1][2][3]

Principle: The MTT assay measures the metabolic activity of cells.[3] Viable cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[2]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Diagram 2: MTT Assay Workflow

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Derivatives of this compound have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes and Cytokines

The anti-inflammatory effects of these compounds can be attributed to their ability to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), which are responsible for the production of pro-inflammatory prostaglandins. Additionally, they may suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β).

A recently discovered derivative, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid, has demonstrated the ability to reduce lung inflammation.[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To investigate the direct inhibitory effect of these derivatives on specific kinases involved in inflammatory signaling (e.g., MAP kinases, NF-κB pathway kinases), an in vitro kinase inhibition assay can be performed.[5][6][7][8]

Principle: This assay measures the ability of a compound to inhibit the activity of a purified kinase. The activity is typically monitored by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced.[5][6]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate peptide, ATP, and the test compounds (this compound derivatives) in an appropriate assay buffer.

-

Reaction Setup: In a microplate, combine the kinase, the test compound at various concentrations, and the substrate.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and detect the kinase activity. This can be done using various methods, such as:

-

Luminescence-based ATP detection: Measures the amount of remaining ATP. A higher signal indicates greater inhibition.[6][7]

-

Fluorescence or FRET-based detection: Uses a labeled substrate that emits a signal upon phosphorylation.

-

Antibody-based detection (ELISA): Uses a phospho-specific antibody to detect the phosphorylated substrate.

-

-

Data Analysis: Plot the kinase activity against the compound concentration to determine the IC₅₀ value.

Diagram 3: Kinase Inhibition Assay Workflow

Caption: General workflow for an in vitro kinase inhibition assay.

Broader Biological Activities and Future Directions

Beyond their anticancer and anti-inflammatory properties, derivatives of this compound may exhibit a wider range of biological activities. For instance, some benzoic acid derivatives have been investigated as inhibitors of carbonic anhydrases and acetylcholinesterase, suggesting potential applications in glaucoma and Alzheimer's disease, respectively.

The future of research in this area lies in:

-

Lead Optimization: Synthesizing and screening new analogs to improve potency, selectivity, and pharmacokinetic profiles.

-

Target Identification: Elucidating the specific molecular targets and mechanisms of action for promising compounds.

-

In Vivo Studies: Evaluating the efficacy and safety of lead compounds in relevant animal models of disease.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. The derivatives of this core structure have demonstrated significant potential as anticancer, anti-inflammatory, and enzyme-inhibitory agents. The strategic incorporation of the difluorophenyl moiety enhances the drug-like properties of these compounds. Further exploration of the structure-activity relationships and mechanisms of action of this promising class of molecules is warranted and holds the potential to deliver new and effective treatments for a range of human diseases.

References

-

Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Published July 2, 2024. [Link]

-

BMG LABTECH. Kinase assays. Published September 1, 2020. [Link]

-

Sittampalam GS, et al. Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link]

-

Klink T, et al. Assay Development for Protein Kinase Enzymes. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay. [Link]

Sources

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. atcc.org [atcc.org]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. promega.com [promega.com]

- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Physicochemical Properties of Fluorinated Benzoic Acid Isomers

Introduction: The Strategic Role of Fluorine in Benzoic Acid Analogs

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. Fluorinated benzoic acids, a seemingly simple class of compounds, represent a powerful case study in how subtle atomic substitutions can profoundly modulate physicochemical properties. For researchers, scientists, and drug development professionals, a deep, mechanistic understanding of how the position of a single fluorine atom on a benzoic acid ring dictates its behavior is not merely academic; it is a critical prerequisite for predicting pharmacokinetics, optimizing formulation, and fine-tuning material characteristics.[1]

This technical guide moves beyond a simple recitation of data. As a senior application scientist, my objective is to provide a field-proven perspective on the core physicochemical properties of ortho-, meta-, and para-fluorobenzoic acid isomers. We will dissect the causality behind their differing acidities, lipophilicities, and thermal properties, and detail the self-validating experimental protocols required to measure these parameters with accuracy and reproducibility.

Section 1: Acidity (pKa) - The Interplay of Inductive and Resonance Effects

The acidity of a benzoic acid derivative, quantified by its pKa, is a primary determinant of its ionization state at physiological pH, which in turn governs its solubility, permeability, and receptor-binding interactions. The introduction of a highly electronegative fluorine atom significantly influences the acidity of the carboxylic acid group, but its effect is highly dependent on its position due to a fascinating tug-of-war between two fundamental electronic phenomena: the negative inductive effect (-I) and the positive mesomeric (or resonance) effect (+M).[2]

-

Negative Inductive Effect (-I): Fluorine's high electronegativity pulls electron density through the sigma bonds of the benzene ring.[2] This electron withdrawal stabilizes the resulting carboxylate anion after deprotonation, making the proton easier to release and thus increasing acidity (lowering the pKa).[3] This effect is strongest at the ortho position and diminishes with distance, being weaker at the meta and weakest at the para position.

-

Positive Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be donated back into the aromatic π-system.[2] This electron donation destabilizes the carboxylate anion, making the proton harder to release and thus decreasing acidity (increasing the pKa). This effect is most pronounced when the fluorine is at the ortho or para position, where the lone pairs can directly delocalize into the ring and towards the carboxyl group.[4]

The final acidity of each isomer is a net result of these opposing forces.

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

-

Preparation: Accurately weigh the fluorobenzoic acid isomer and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). Prepare a standardized solution of a strong base, typically ~0.1 M Sodium Hydroxide (NaOH).

-

Calibration: Calibrate a pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa.

-

Titration Setup: Place a known volume of the acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Data Collection: Begin stirring the solution at a constant, moderate rate. Record the initial pH. Add the NaOH titrant from a burette in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Determination: Identify the equivalence point, which is the midpoint of the steepest part of the curve. The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point. The pH of the solution at this half-equivalence point is equal to the pKa of the acid. [5]

Section 2: Lipophilicity (logP) and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. [6]Solubility, the ability of a solid to dissolve in a solvent, is equally fundamental, as poor aqueous solubility can severely limit bioavailability. [7] The introduction of fluorine generally increases lipophilicity. [1]This is attributed to the fact that the C-F bond is hydrophobic and fluorine can mask underlying polar functionalities.

Data Summary: Lipophilicity and Thermal Properties

| Compound | Position | logP | Melting Point (°C) | Boiling Point (°C) | Aqueous Solubility |

| 2-Fluorobenzoic Acid | ortho | - | 123-125 [2] | - | - |

| 3-Fluorobenzoic Acid | meta | 2.163 [8] | 123 [8] | - | Very Soluble [8] |

| 4-Fluorobenzoic Acid | para | 2.07 [9] | 182-184 [9][10][11] | ~254 [12][13] | Slightly soluble in cold water, more so in hot water. [10][11][12] |

(Note: Data for some properties were not consistently available across all isomers in the searched literature.)

Experimental Protocol: Shake-Flask Method for logP Determination

The "shake-flask" technique remains the gold standard for logP determination due to its direct measurement of partitioning. [14] Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the fluorobenzoic acid isomer in the pre-saturated n-octanol.

-

Partitioning: In a separation funnel or vial, combine a precise volume of the pre-saturated n-octanol containing the analyte with a precise volume of the pre-saturated water. [14]4. Equilibration: Shake the mixture vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning equilibrium. 5. Phase Separation: Allow the mixture to stand undisturbed until the two phases are clearly separated. Centrifugation can be used to accelerate this process.

-

Concentration Analysis: Carefully remove an aliquot from each phase (n-octanol and water). Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. [6]

Experimental Protocol: Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is crucial for pre-formulation studies. [7]

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid fluorobenzoic acid isomer to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4). The key is to ensure solid material remains after equilibrium is reached.

-

Equilibration: Seal the vials and agitate them on a shaker or roller system at a constant, controlled temperature (e.g., ambient room temperature) for an extended period (typically overnight or 24 hours) to ensure the solution is fully saturated and in equilibrium. [7][15]3. Separation: Remove the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter plate. [15]4. Quantification: Accurately dilute an aliquot of the clear, saturated solution. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection, against a standard curve prepared with known concentrations of the compound. [7]5. Reporting: The final concentration is reported as the thermodynamic solubility of the compound in the specified solvent and temperature, typically in units of µg/mL or µM.

Section 3: Thermal Properties - Melting and Boiling Points

The melting and boiling points of the isomers are dictated by the strength of their intermolecular forces in the solid and liquid states, respectively. Crystal packing, hydrogen bonding, and dipole-dipole interactions are all influential. The significant difference in melting point between the para isomer (184°C) and the ortho/meta isomers (~123-125°C) is particularly noteworthy. This suggests that 4-fluorobenzoic acid can pack more efficiently into a stable crystal lattice, likely due to its symmetry, which requires more thermal energy to disrupt.

Experimental Protocol: Capillary Melting Point Determination

This is a standard and reliable method for determining the melting point range of a crystalline solid. Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Tap the open end of a capillary tube into the sample to collect a small amount of material. [16]2. Packing the Sample: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end. The packed sample should be 2-3 mm high. [16][17]3. Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus. [18]4. Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This saves time in the subsequent accurate determination. 5. Accurate Determination: Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, slow the heating rate to 1-2°C per minute. [19]6. Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts into a clear liquid (completion of melting). The recorded melting point should be a range (e.g., 182-184°C). A pure compound will have a sharp melting range of 0.5-1.0°C.

Conclusion

The physicochemical properties of fluorinated benzoic acid isomers are a direct and predictable consequence of the electronic and steric effects imparted by the fluorine substituent. The ortho isomer's enhanced acidity is a classic example of proximity-driven inductive and steric effects, while the para isomer's relatively high melting point highlights the importance of molecular symmetry in crystal lattice formation. For the medicinal chemist or materials scientist, mastering these structure-property relationships is not just beneficial—it is essential for the efficient and intelligent design of new molecular entities. The experimental protocols detailed herein provide the validated framework necessary to confirm these properties, ensuring that theoretical design is grounded in empirical reality.

References

- Vertex AI Search. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing.

- BenchChem. (n.d.). The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide.

- National Institutes of Health. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. PMC.

- Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series.

- ChemicalBook. (2026, January 13). 4-Fluorobenzoic acid | 456-22-4.

- Sigma-Aldrich. (n.d.). 4-Fluorobenzoic acid 98 456-22-4.

- National Institutes of Health. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.

- Quora. (2015, December 12). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?

- Wikipedia. (n.d.). 4-Fluorobenzoic acid.

- Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity.

- National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. PMC.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- YouTube. (2024, January 22). Prepare a Capillary Tube Sample for the Melting Point Apparatus.

- Master Organic Chemistry. (2010, September 29). How To Use a pKa Table.

- J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- JoVE. (2018, August 9). Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy.

- University of Colorado Boulder. (n.d.). Mel-Temp Melting Point Apparatus. Organic Chemistry.

- University of Massachusetts. (n.d.). Melting point determination.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Ion Science UK. (n.d.). Fluorobenzoic acid, 4-.

- Wikipedia. (n.d.). 3-Fluorobenzoic acid.

Sources

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. acdlabs.com [acdlabs.com]

- 7. evotec.com [evotec.com]

- 8. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 11. 4-Fluorobenzoic acid 98 456-22-4 [sigmaaldrich.com]

- 12. innospk.com [innospk.com]

- 13. Fluorobenzoic acid, 4- Ion Science UK [ionscience.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. enamine.net [enamine.net]

- 16. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. jk-sci.com [jk-sci.com]

The Ortho-Fluoro Anomaly: Mechanisms and Applications in Rational Drug Design

Topic: Understanding the Ortho Effect in Fluorinated Benzoic Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

In medicinal chemistry, the "Ortho Effect"—the anomalous reactivity and acidity of ortho-substituted benzenes—is a powerful tool for modulating pharmacokinetics. While often attributed generically to steric inhibition of resonance (SIR), the behavior of ortho-fluorobenzoic acid (2-FBA) defies simple steric explanations.

This guide deconstructs the physicochemical drivers of the ortho-fluoro effect, distinguishing it from bulkier substituents. We provide a validated framework for exploiting this effect to tune pKa, enhance metabolic stability, and optimize binding affinity, supported by experimental protocols and computational insights.

The Thermodynamic Paradox: Acidity and pKa

The most immediate manifestation of the ortho effect is observed in acidity constants. A comparative analysis of fluorinated benzoic acid isomers reveals a significant deviation at the ortho position.[1][2]

Data Summary: pKa Values of Fluorobenzoic Acid Isomers

| Compound | Substituent Position | pKa (aq, 25°C) | Dominant Electronic Effect | |

| Benzoic Acid | - | 4.20 | 0.00 | Reference |

| 2-Fluorobenzoic Acid | Ortho | 3.27 | -0.93 | Strong Inductive (-I), Field Effect |

| 3-Fluorobenzoic Acid | Meta | 3.86 | -0.34 | Inductive (-I) |

| 4-Fluorobenzoic Acid | Para | 4.14 | -0.06 | Opposing (-I) and Resonance (+R) |

Mechanistic Deconstruction

Standard textbook definitions attribute the increased acidity of ortho-substituted benzoic acids to Steric Inhibition of Resonance (SIR) . The theory posits that bulky ortho groups force the carboxylate out of the phenyl ring's plane, disrupting conjugation and destabilizing the acid form more than the resonant-stabilized anion.

However, this does not fully hold for Fluorine.

Fluorine (Van der Waals radius

1. The Short-Range Inductive Effect (-I)

The C-F bond is highly polarized. At the ortho position, the fluorine atom is in close proximity to the carboxyl group. The electron-withdrawing inductive effect operates through the

2. Dipolar Field Effects & Repulsion

In the neutral acid, the cis conformer (where the carbonyl oxygen is syn to the ortho-substituent) suffers from electrostatic repulsion between the lone pairs of the fluorine and the carbonyl oxygen. Ionization relieves this repulsion, driving the equilibrium toward the carboxylate form.

3. Absence of Intramolecular Hydrogen Bonding (IMHB)

Unlike o-hydroxybenzoic acid (Salicylic acid), where a strong IMHB stabilizes the conjugate base (lowering pKa to 2.97), the C-F bond is a poor hydrogen bond acceptor in this context. While a weak O-H···F interaction is theoretically possible in the trans conformer, experimental and DFT data suggest the population of this conformer is negligible (<2%). Thus, IMHB is not a primary driver of acidity in 2-FBA.

Figure 1: Causal factors contributing to the enhanced acidity of ortho-fluorobenzoic acid. Note the dominance of electronic factors over steric inhibition.

Strategic Applications in Drug Design

Understanding the ortho-fluoro effect allows for precise modulation of a drug candidate's properties.

Metabolic Blocking

The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol). Placing fluorine at the ortho position of a benzoic acid moiety (or phenyl ring) blocks metabolic hydroxylation by Cytochrome P450 enzymes.

-

Case Study: In the development of p38 kinase inhibitors, ortho-fluorination of aryl rings frequently extends half-life (

) by preventing the formation of toxic quinone-imine metabolites.

Conformational Locking

While F is small, it is not invisible. The electrostatic repulsion between ortho-fluorine and carbonyl oxygen atoms can restrict rotation around the

Bioisosterism and Lipophilicity

Fluorination increases lipophilicity (LogP) due to the low polarizability of the C-F bond.

-

Design Rule: If a benzoic acid lead is too hydrophilic (low permeability), ortho-fluorination can simultaneously lower pKa (increasing the anionic fraction at physiological pH) and increase the intrinsic lipophilicity of the neutral species. This creates a complex interplay for membrane permeability that must be modeled carefully.

Experimental Protocol: High-Throughput pKa Determination

For drug discovery, potentiometric titration consumes too much sample. We recommend the HPLC-DAD Flow Injection Method , which determines pKa via pH-dependent shifts in UV absorption spectra.

Materials

-

Instrument: HPLC system with Diode Array Detector (DAD) and binary pump.

-

Mobile Phase: Phosphate buffers (pH 1.5 to 8.0) + Methanol (modifier).[3]

-

Standard: Benzoic Acid (Reference pKa 4.20).

Workflow

-

Preparation: Dissolve 1 mg of fluorinated derivative in 1 mL MeOH/Water (1:1).

-

Calibration: Calibrate the pH electrode of the buffer mixing chamber daily.

-

Measurement Loop:

-

Inject sample into a stream of mobile phase at varying pH levels (stepped gradient).

-

Record UV spectrum (200–400 nm) at each pH step.

-

-

Data Analysis:

-

Extract absorbance at

of the ionized vs. unionized forms. -

Fit data to the Henderson-Hasselbalch equation using non-linear regression.

-

Figure 2: Workflow for spectrophotometric pKa determination using HPLC-DAD.

Computational Prediction (DFT)

To predict the ortho effect in novel scaffolds before synthesis, Density Functional Theory (DFT) is the gold standard.

Recommended Level of Theory:

-

Functional: B3LYP or M06-2X (better for dispersion/non-covalent interactions).

-

Basis Set: 6-311++G(d,p) (Diffused functions are critical for anionic species).

-

Solvation Model: SMD (Solvation Model based on Density) with water parameters.

Calculation Steps:

-

Optimize geometry of the neutral acid (check both cis and trans conformers).

-

Optimize geometry of the carboxylate anion.

-

Calculate Gibbs Free Energy (

) for the deprotonation reaction: -

Compare

relative to benzoic acid to predict

References

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. Source: National Institutes of Health (NIH) / PubMed [Link]

-

Analysis of the Ortho Effect: Acidity of 2-Substituted Benzoic Acids. Source: ResearchGate / Journal of Physical Organic Chemistry [Link]

-

The Role of Fluorine in Medicinal Chemistry. Source: Journal of Enzyme Inhibition and Medicinal Chemistry [Link]

-

pKa Determinations by Using a HPLC Equipped With DAD. Source: Journal of Pharmaceutical and Biomedical Analysis [Link]

-

Tactical Applications of Fluorine in Drug Design. Source: ResearchGate [Link]

Sources

Therapeutic Targeting of the 3-(3,4-Difluorophenyl)benzoic Acid Scaffold: A Technical Analysis

Executive Summary

The 3-(3,4-Difluorophenyl)benzoic acid scaffold represents a privileged chemotype in medicinal chemistry, characterized by a biaryl carboxylic acid core with specific halogenation.[1] This structure acts as a bioisostere for several endogenous lipid-soluble signaling molecules and protein cofactors.

This technical guide analyzes the therapeutic utility of this scaffold, identifying Transthyretin (TTR) Kinetic Stabilization as its primary mechanism of action, with secondary potential in Dihydroorotate Dehydrogenase (DHODH) inhibition and Nuclear Receptor (RXR/PPAR) modulation. The 3,4-difluoro substitution pattern is critical: it enhances metabolic stability by blocking the para-position from cytochrome P450 oxidation while optimizing lipophilicity (logP) for hydrophobic pocket occupancy.

Part 1: Chemical Space & Pharmacophore Analysis[1]

Structural Logic

The molecule consists of two benzene rings linked by a single bond (biaryl).

-

Ring A (Benzoic Acid): Provides a polar "head" group (COOH) capable of forming salt bridges (e.g., with Lysine residues) or hydrogen bond networks.

-

Ring B (3,4-Difluorophenyl): Acts as a hydrophobic "tail". The fluorine atoms serve two functions:

-

Metabolic Shielding: They prevent oxidative metabolism at the susceptible 3,4 positions.

-

Electronic Modulation: They withdraw electron density, increasing the acidity of the distal carboxylic acid (via inductive effects across the biphenyl system) and enabling specific halogen-bonding interactions within protein pockets.

-

Primary Target Class: Transthyretin (TTR) Kinetic Stabilizers

The most validated therapeutic application for 3-arylbenzoic acid analogs is the treatment of Transthyretin Amyloidosis (ATTR) .

Mechanism of Action: Transthyretin is a homotetrameric protein that transports thyroxine (T4) and retinol. In ATTR, the tetramer dissociates into monomers, which misfold and assemble into amyloid fibrils.[2]

-

The Ligand's Role: this compound analogs bind to the two unoccupied thyroxine-binding pockets (T4BP) at the dimer-dimer interface.[1]

-

Binding Mode: The carboxylate group forms electrostatic interactions with Lys15 and Glu54 at the pocket entrance. The 3,4-difluorophenyl ring penetrates the inner hydrophobic halogen-binding pockets (HBP2/HBP3), mimicking the di-iodophenyl ring of Thyroxine.[1]

-

Result: Binding shifts the equilibrium toward the native tetramer, kinetically trapping the protein in its functional state and preventing amyloidogenesis.

Visualization: TTR Kinetic Stabilization Pathway

Caption: Kinetic stabilization mechanism. The ligand binds the tetramer, raising the activation energy for dissociation and halting the amyloid cascade.

Part 2: Secondary Targets & Off-Target Profiling

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Biaryl carboxylic acids are established scaffolds for DHODH inhibitors (e.g., Brequinar analogs).

-

Therapeutic Utility: Acute Myeloid Leukemia (AML), Rheumatoid Arthritis, and broad-spectrum antiviral activity.

-

Mechanism: The scaffold binds to the ubiquinone-binding tunnel of DHODH.[1] The carboxylic acid anchors at the polar end (Arg136), while the difluorophenyl ring occupies the hydrophobic tunnel, blocking the re-oxidation of FMN.

-

Relevance: The 3,4-difluoro pattern is specifically advantageous here to maximize van der Waals contact with the lipophilic residues (Val, Leu) lining the tunnel.

Nuclear Receptor Agonism (RXR/PPAR)

The structure mimics the hydrophobic acid pharmacophore of retinoids and fatty acids.

-

Retinoid X Receptor (RXR): 3-arylbenzoic acids can act as "rexinoids," activating RXR to form heterodimers with PPARs or LXRs.

-

Therapeutic Utility: Metabolic syndrome, Type 2 diabetes (insulin sensitization).

Part 3: Experimental Protocols for Validation

Protocol A: TTR Acid-Mediated Turbidity Assay

This assay measures the ability of the analog to prevent TTR aggregation under acidic denaturation stress.[1]

Reagents:

-

Recombinant Wild-Type (WT) TTR (0.4 mg/mL).

-

Acetate Buffer (pH 4.4, 100 mM KCl, 1 mM EDTA).

-

Test Compound (10 mM DMSO stock).

Workflow:

-

Incubation: Dilute WT-TTR to 4 µM in phosphate buffer (pH 7.4). Add test compound (7.2 µM, 1.8x molar excess relative to tetramer) or DMSO vehicle.

-

Equilibration: Incubate at 37°C for 30 minutes to allow ligand binding.

-

Acidification: Dilute the mixture 1:1 with Acetate Buffer (pH 4.4) to induce tetramer dissociation. Final pH ≈ 4.6.[1]

-

Monitoring: Measure turbidity (Absorbance at 350-400 nm) every 10 minutes for 72 hours using a microplate reader.

-

Analysis: Plot Absorbance vs. Time.

-

Vehicle: Rapid increase in turbidity (fibril formation).

-

Stabilizer: Flat line or significantly delayed slope.

-

Calculation: % Stabilization =

.

-

Protocol B: Fluorescence Polarization (FP) Binding Assay

Determines binding affinity (

Workflow:

-

Probe: Use a fluorescent T4 analog (e.g., Fluorescein-T4).

-

Titration: In a black 96-well plate, add 10 nM TTR and 10 nM Probe.

-

Competition: Add serial dilutions of the this compound analog (1 nM to 10 µM).

-

Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 525 nm).

-

Result: As the unlabeled analog displaces the probe, polarization decreases (probe rotates freely). Fit data to a competitive binding model to determine

and

Part 4: Synthesis Strategy (Suzuki-Miyaura Coupling)

To access this compound analogs for testing, a modular Suzuki coupling is the industry standard.[1]

Caption: Modular synthesis allows rapid analog generation by varying the boronic acid substitution pattern.[1]

Key Synthetic Note: If using the free acid 3-bromobenzoic acid, use 2.5 equivalents of base to account for the carboxylic acid deprotonation.[1] Alternatively, use methyl 3-bromobenzoate and hydrolyze (LiOH/THF) in the final step to simplify purification.

References

-

Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[2] Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

-

Sant'Anna, R., et al. (2016). "Repositioning tolcapone as a potent inhibitor of transthyretin amyloidogenesis and associated cellular toxicity." Nature Communications, 7, 10787. Link

-

Penchala, S. C., et al. (2013). "AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin."[1] Proceedings of the National Academy of Sciences, 110(24), 9992-9997. Link

-

Munawar, M. A., et al. (2013). "Dihydroorotate dehydrogenase (DHODH) inhibitors in autoimmune diseases and cancer." Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 1-7. Link

-

Adamski-Werner, S. L., et al. (2004). "Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloid formation." Journal of Medicinal Chemistry, 47(2), 355-374. Link

Sources

Methodological & Application

Application Notes and Protocols: Development of Antibacterial Agents from 3-(3,4-Difluorophenyl)benzoic Acid

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique mechanisms of action. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 3-(3,4-Difluorophenyl)benzoic acid and its derivatives as potential antibacterial agents. These application notes and protocols outline a structured, field-proven workflow, from chemical synthesis and characterization to in vitro screening, mechanism of action elucidation, and preliminary in vivo efficacy and safety assessment. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for the identification and advancement of new antibacterial candidates.

Introduction: The Rationale for this compound as an Antibacterial Scaffold

Biphenyl carboxylic acids represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic properties. The this compound scaffold combines these advantageous features, making it a compelling starting point for the development of novel antibacterial agents.

This guide details a hypothetical, yet scientifically plausible, drug development pathway for this class of compounds. We will operate under the hypothesis that this compound derivatives exert their antibacterial effect through the inhibition of essential bacterial enzymes, such as DNA gyrase, and/or by disrupting bacterial membrane integrity. The following protocols are designed to rigorously test this hypothesis and to characterize the therapeutic potential of this novel chemical series.

Synthesis and Characterization of this compound

A reliable and scalable synthesis of the core scaffold is the foundational step in any drug discovery program. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of biphenyl carboxylic acids.[2]

Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 3-iodobenzoic acid and (3,4-difluorophenyl)boronic acid.

Materials:

-

3-Iodobenzoic acid

-

(3,4-Difluorophenyl)boronic acid

-

Palladium(II) chloride (PdCl₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

tert-Butyl methyl ether

-

Hydrochloric acid (HCl), concentrated

-

Silica gel

-

Sodium sulfate (Na₂SO₄)

-

Nitrogen gas

Procedure:

-

In a two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, prepare a solution of 8.00 mmol NaOH in 8 mL of deionized water.

-

To this solution, add 2.00 mmol of 3-iodobenzoic acid and stir until dissolved.

-

Add 2.20 mmol of (3,4-difluorophenyl)boronic acid to the reaction mixture.

-

Finally, add 0.020 mmol of palladium(II) chloride.

-

Stir the reaction mixture vigorously at room temperature for 10 minutes.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a glass frit to remove the catalyst.

-

Dilute the filtrate with 100 mL of deionized water and acidify with a few drops of concentrated HCl to precipitate the product.

-

Collect the solid product by vacuum filtration and dissolve it in approximately 30 mL of tert-butyl methyl ether.

-

Filter the ether solution through a short plug of silica gel to remove any remaining palladium catalyst.

-

Wash the organic layer with water in a separatory funnel and then dry over anhydrous sodium sulfate.[3]

-

Filter off the drying agent and evaporate the solvent using a rotary evaporator to yield the crystalline product.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.[4]

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Antibacterial Activity Screening

The initial evaluation of a new chemical entity's antibacterial potential involves determining its in vitro activity against a panel of clinically relevant bacterial strains.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]

Materials:

-

This compound (stock solution in DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)[6]

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a 2-fold serial dilution of the test compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a bacterial inoculum in MHB with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the test compound dilutions.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.[6]

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.

Protocol: Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic nature of the antibacterial agent over time.[7]

Materials:

-

Test compound

-

Bacterial strain

-

MHB

-

Sterile saline

-

Agar plates

Procedure:

-

Prepare flasks containing MHB with the test compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC.

-

Inoculate each flask with the test bacterium to a final density of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control flask without the compound.

-

Incubate all flasks at 37°C with shaking.

-

At time points 0, 1, 2, 4, 8, and 24 hours, withdraw an aliquot from each flask.[8]

-

Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.

-

A bactericidal effect is defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[8]

Elucidation of the Mechanism of Action

Understanding how a novel antibacterial agent works is crucial for its development and for predicting potential resistance mechanisms.

Protocol: Bacterial Membrane Permeability Assay

This assay assesses whether the test compound disrupts the integrity of the bacterial cell membrane.

Materials:

-

Bacterial strain

-

HEPES buffer with glucose

-

N-Phenyl-1-naphthylamine (NPN) for outer membrane permeability

-

Propidium iodide (PI) for inner membrane permeability[9]

-

Fluorescence spectrometer

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Harvest the cells by centrifugation, wash, and resuspend them in HEPES buffer with glucose.

-

For the outer membrane permeability assay, add NPN to the cell suspension.

-

For the inner membrane permeability assay, add PI to the cell suspension.[9]

-

Add the test compound at various concentrations to the cell suspensions.

-

Measure the fluorescence intensity over time using a fluorescence spectrometer. An increase in fluorescence indicates membrane permeabilization.[9]

Protocol: DNA Gyrase Inhibition Assay

This assay determines if the compound inhibits the supercoiling activity of DNA gyrase, a key enzyme in bacterial DNA replication.

Materials:

-

Purified E. coli DNA gyrase

-

Relaxed pBR322 plasmid DNA

-

Gyrase assay buffer

-

ATP

-

Test compound

-

Agarose gel electrophoresis system

-

Ethidium bromide

Procedure:

-

Set up reaction mixtures containing relaxed pBR322 DNA, gyrase assay buffer, and various concentrations of the test compound.

-

Initiate the reaction by adding purified DNA gyrase and ATP.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the control without the inhibitor.

In Vitro Cytotoxicity and In Vivo Preliminary Evaluation

Assessing the safety and efficacy of a new antibacterial agent in more complex biological systems is a critical step before clinical development.

Protocol: In Vitro Cytotoxicity Assay

This assay evaluates the toxicity of the compound against mammalian cells.

Materials:

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Test compound

-

MTT or CellTiter-Glo® reagent

-

96-well plates

-

Plate reader

Procedure:

-

Seed the mammalian cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24-72 hours.

-

Add the MTT or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader to determine cell viability.

-

Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol: In Vivo Efficacy in a Murine Sepsis Model

Animal models are essential for evaluating the in vivo efficacy of new antibacterial drug candidates.[12]

Materials:

-

BALB/c mice

-

Bacterial pathogen (e.g., methicillin-resistant Staphylococcus aureus - MRSA)

-

Test compound formulated for in vivo administration

-

Saline

Procedure:

-

Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of the bacterial pathogen.[13]

-

Administer the test compound at various doses to different groups of infected mice at specific time points post-infection.

-

Include a vehicle control group (infected mice receiving only the formulation vehicle) and a positive control group (infected mice receiving a known effective antibiotic).

-

Monitor the mice for signs of illness and record survival over a period of 72 hours or more.[13]

-

The efficacy of the compound is determined by its ability to increase the survival rate of the infected mice compared to the vehicle control group.

Protocol: Preliminary Pharmacokinetic (PK) Study in Mice

A preliminary PK study provides initial information on the absorption, distribution, metabolism, and excretion (ADME) of the test compound.[14]

Materials:

-

Healthy mice

-

Test compound formulated for intravenous (IV) and oral (PO) administration

-

Blood collection supplies

-

LC-MS/MS system

Procedure:

-

Administer the test compound to two groups of mice via IV and PO routes.

-

Collect blood samples at various time points after administration (e.g., 5, 15, 30, 60, 120, 240 minutes).[15]

-

Process the blood samples to obtain plasma.

-

Analyze the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

-

Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Data Presentation and Visualization

Clear and concise presentation of data is essential for the interpretation of results and for making informed decisions about the progression of a drug candidate.

Table 1: Example In Vitro Activity and Cytotoxicity Data

| Compound | Bacterial Strain | MIC (µg/mL) | HEK293 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |

| This compound | S. aureus ATCC 29213 | 4 | >100 | >100 |

| E. coli ATCC 25922 | 16 | >100 | >100 | |

| MRSA USA300 | 8 | >100 | >100 | |

| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 50 | 75 |

| E. coli ATCC 25922 | 0.015 | 50 | 75 | |

| MRSA USA300 | 32 | 50 | 75 |

Diagrams

Caption: Overall workflow for the development of antibacterial agents.

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. emerypharma.com [emerypharma.com]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emerypharma.com [emerypharma.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

Application Note: Purification of 3-(3,4-Difluorophenyl)benzoic acid via Recrystallization

Abstract & Scope

This application note details the purification of 3-(3,4-Difluorophenyl)benzoic acid , a biaryl carboxylic acid intermediate commonly synthesized via Suzuki-Miyaura cross-coupling.[1] While crude precipitation often yields purities of 85–90%, pharmaceutical applications require >98% purity with strict limits on palladium (Pd) and boronic acid residues.

This guide provides two validated recrystallization protocols designed to target specific impurity profiles:

-

Ethanol/Water (Solvent/Anti-solvent): Best for removing inorganic salts and polar boronic acid contaminants.[1]

-

Toluene (Single Solvent): Best for removing non-polar homocoupling byproducts and achieving specific crystalline polymorphs.[1]

Physicochemical Profile & Impurity Analysis

Understanding the solute and its impurities is the prerequisite for successful recrystallization.

The Molecule[2]

-

Compound: this compound[1]

-

Nature: Biaryl carboxylic acid.[1]

-

pKa: ~3.8 – 4.2 (carboxylic acid moiety).[1]

-

Solubility Characteristics:

The Impurity Profile (Suzuki Context)

The crude material likely contains specific impurities derived from the coupling reaction:

| Impurity Type | Source | Solubility vs. Product | Removal Strategy |

| Palladium (Pd) | Catalyst residues (Pd black or ligated Pd) | Insoluble (Pd black) or Soluble (Ligated) | Hot filtration with activated charcoal.[1] |

| Boronic Acid | Unreacted starting material | Soluble in polar solvents; soluble in base | Critical: Hard to remove.[1] Requires high-polarity mother liquor (EtOH/Water).[1] |

| Homocoupling | Biaryl dimers (non-acidic) | High lipophilicity | Retained in non-polar mother liquor (Toluene) or Acid/Base extraction.[1] |

| Inorganic Salts | Base ( | Water soluble | Aqueous wash or EtOH/Water recrystallization.[1] |

Pre-Treatment: Acid-Base Reprecipitation (Mandatory)

Rationale:[1][4] Before recrystallization, "bulk" cleaning is required to remove non-acidic organic impurities (homocoupled byproducts) and ensure the material is in the free acid form.

Protocol:

-

Dissolution: Suspend crude solid in 1M NaOH (3–5 volumes). Stir until dissolved.

-

Filtration: Filter the alkaline solution through Celite to remove insoluble Pd black and non-acidic organics.

-

Precipitation: Slowly add 6M HCl to the filtrate with vigorous stirring until pH < 2.

-

Isolation: Filter the white precipitate, wash with water (3x), and dry.

-

Result: Crude free acid ready for recrystallization.[1]

-

Solvent Selection Strategy

The choice of solvent depends on the dominant impurity. Use the decision matrix below to select the appropriate protocol.

Figure 1: Decision matrix for solvent selection based on impurity profile.

Protocol A: Ethanol / Water Recrystallization

Best for: General purification, removal of boron species, and high recovery yield.

Materials

-

Solvent: Ethanol (Absolute or 95%).[1]

-

Anti-solvent: Deionized Water.[1]

-

Scavenger: Activated Carbon (Charcoal), ~5 wt% relative to crude mass.[1]

-

Equipment: Hot plate, magnetic stirrer, Erlenmeyer flask, heated funnel.

Step-by-Step Methodology

-

Saturation: Place 10 g of crude acid in a 250 mL Erlenmeyer flask. Add Ethanol (approx. 50–70 mL) and heat to boiling. Add minimal additional Ethanol until the solid just dissolves.[1]

-

Pd Scavenging: Add Activated Carbon (0.5 g). Stir at gentle reflux for 5–10 minutes.

-

Hot Filtration: Filter the boiling solution through a pre-warmed Celite pad or fluted filter paper into a clean, heated flask.

-

Critical: The receiving flask must be hot to prevent premature crystallization on the glass.

-

-

Nucleation: Re-heat filtrate to boiling. Slowly add hot Water dropwise.

-

Endpoint: Stop adding water when a faint, persistent turbidity (cloudiness) appears.[1]

-

Clarification: Add 1–2 mL of Ethanol to clear the turbidity.

-

-

Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 1–2 hours). Then, place in an ice bath (0–4°C) for 30 minutes.

-

Why Slow Cooling? Rapid cooling traps impurities in the crystal lattice.[1]

-

-

Isolation: Filter the white crystals via vacuum filtration.

-

Washing: Wash the cake with a cold mixture of Ethanol/Water (1:1 ratio).[1]

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Toluene Recrystallization

Best for: Removing lipophilic impurities (dimers) and obtaining anhydrous crystal forms.[1]

Materials

-

Solvent: Toluene (HPLC Grade).[1]

-

Equipment: Reflux condenser (recommended due to Toluene's boiling point of 110°C).[1]

Step-by-Step Methodology

-

Dissolution: Place 10 g of crude acid in a flask. Add Toluene (approx. 80–100 mL).[1]

-

Reflux: Heat to reflux (110°C). The solid should dissolve completely.[1]

-

Observation: If an "oily" layer forms at the bottom, more solvent is needed, or the impurity level is too high (revert to Acid-Base wash).

-

-

Hot Filtration: Filter hot (as in Protocol A) to remove Pd and mechanical debris.[1]

-

Concentration (Optional): If the filtrate is too dilute, distill off 10–20% of the solvent volume.

-

Crystallization: Allow the clear solution to cool to room temperature undisturbed. Toluene often yields large, prismatic needles.[1]

-

Tip: If crystallization is slow, scratch the inner wall of the flask with a glass rod to induce nucleation.

-

-

Isolation: Filter and wash with cold Toluene (minimal amount) followed by Hexanes.[1]

-

Why Hexanes? It displaces the high-boiling Toluene, aiding the drying process.

-

Process Workflow & Logic

The following diagram illustrates the critical path for the Ethanol/Water protocol, emphasizing the Pd removal step.

Figure 2: Workflow for the purification of this compound via Protocol A.[1]

Troubleshooting Guide (Self-Validating)

| Observation | Diagnosis | Corrective Action |

| Oiling Out (Liquid droplets form instead of crystals) | Solution is too concentrated or temperature dropped too fast.[1] | Re-heat to dissolve.[1][8][9] Add more solvent (Ethanol).[1] Cool much slower. Seed with a pure crystal if available.[1] |

| Colored Mother Liquor | Impurities are staying in solution (Good).[1] | Proceed to filtration.[1][8][4][5][10] If crystals are also colored, repeat recrystallization with more charcoal.[1] |

| Low Yield (<50%) | Too much solvent used.[1] | Concentrate the mother liquor (rotary evaporator) to half volume and cool again to harvest a "second crop." |

| Product smells like solvent | Solvate formation.[1] | Dry at higher temperature (60°C) under high vacuum (<10 mbar).[1] |

References

-

Suzuki-Miyaura Coupling & Impurities

-

Purification of Benzoic Acid Derivatives

-

Palladium Removal Strategies

-

Solubility Data (Analogous Compounds)

Sources

- 1. 3-(4-Fluorophenyl)benzoic acid | C13H9FO2 | CID 2782688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 6. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 7. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. westfield.ma.edu [westfield.ma.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note: HPLC Purity Analysis of 3-(3,4-Difluorophenyl)benzoic Acid

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 3-(3,4-Difluorophenyl)benzoic acid (CAS: 656304-77-7). As a biaryl carboxylic acid intermediate often synthesized via Suzuki-Miyaura cross-coupling, this molecule presents specific separation challenges, including the resolution of unreacted boronic acids (polar) and de-halogenated byproducts (non-polar). This guide provides a self-validating Reversed-Phase (RP-HPLC) method, system suitability criteria, and mechanistic insights into the separation logic.

Introduction & Chemical Context

This compound is a critical scaffold in medicinal chemistry, often serving as a precursor for kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs.

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to effective method development. The compound is typically generated via Suzuki-Miyaura coupling .[1] Consequently, the purity method must separate the target from specific process-related impurities:

-

Target Molecule: this compound (pKa ~3.78, LogP ~3.70).

-

Impurity A (Starting Material): 3-Carboxyphenylboronic acid (Highly Polar).

-

Impurity B (Starting Material): 1-Bromo-3,4-difluorobenzene (Non-polar).

-

Impurity C (Byproduct): Protodeboronation products (e.g., Benzoic acid).

-

Impurity D (Homocoupling): Symmetric biaryls.

Visualizing the Impurity Origins

The following diagram maps the chemical lineage of potential impurities, guiding the chromatographic separation strategy.

Figure 1: Origin of impurities in Suzuki coupling. The method must resolve highly polar boronic acids from the hydrophobic halogenated starting materials.

Method Development Strategy (Expertise & Causality)

Stationary Phase Selection

-

Primary Recommendation: C18 (Octadecylsilane) .

-

Reasoning: The target molecule has a LogP of ~3.7, indicating significant hydrophobicity. A standard C18 column provides the necessary hydrophobic interaction to retain the main peak away from the solvent front.

-

-

Alternative (Orthogonal): PFP (Pentafluorophenyl) .

-

Reasoning: If regioisomers (e.g., 2,4-difluoro vs 3,4-difluoro) are present, a C18 column may struggle. PFP phases offer "fluorine-fluorine" interactions and

-

-

Mobile Phase & pH Control

-

The Challenge: The molecule contains a carboxylic acid (-COOH) with a calculated pKa of 3.78 [2].[2]

-

The Solution: Acidic Mobile Phase (pH ~2.0 - 2.5) .

-

Mechanism:[3][4] At neutral pH, the acid exists as a carboxylate anion (

), which is highly polar and elutes poorly (often with peak tailing) on C18. By lowering the pH below the pKa (ideally 2 pH units below), we suppress ionization, keeping the molecule neutral (

-

-

Buffer Choice:

-

For UV: 0.1% Phosphoric Acid (

). It is transparent at low UV wavelengths (210 nm). -

For MS: 0.1% Formic Acid.[5] (Volatile, but higher UV cutoff).

-

Experimental Protocol

Equipment & Reagents

| Component | Specification |

| HPLC System | Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, DAD) |

| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent) |

| Solvent A | 0.1% |

| Solvent B | Acetonitrile (HPLC Grade) |

| Diluent | 50:50 Water:Acetonitrile |

Chromatographic Conditions

-

Flow Rate: 1.0 mL/min[6]

-

Column Temp: 30°C (Controlled temperature is vital for reproducibility)

-

Injection Volume: 5 - 10 µL

-

Detection: UV at 254 nm (Primary) and 210 nm (Secondary for non-aromatic impurities).

Gradient Program

This gradient is designed to elute polar boronic acids early (0-3 min), retain the target (8-12 min), and wash off hydrophobic dimers (12-15 min).

| Time (min) | % Solvent A (Aq) | % Solvent B (Org) | Event |

| 0.0 | 95 | 5 | Equilibration / Injection |

| 2.0 | 95 | 5 | Isocratic hold for polar impurities |

| 12.0 | 10 | 90 | Linear Ramp to elute Target |

| 15.0 | 10 | 90 | Wash (Remove dimers) |

| 15.1 | 95 | 5 | Return to Initial |

| 20.0 | 95 | 5 | Re-equilibration |

Sample Preparation

-

Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (to ensure solubility of the hydrophobic acid).

-

Working Standard: Dilute Stock 1:10 with Diluent (50:50 Water:ACN) to reach ~0.1 mg/mL.

-

Critical Step: Do not use 100% water as diluent; the compound may precipitate.

-

System Suitability & Validation (Trustworthiness)

A self-validating protocol requires specific acceptance criteria before data can be trusted.

System Suitability Test (SST) Criteria

Run 5 replicate injections of the Standard Solution.

-

Retention Time (RT): Target peak ~9.5 ± 0.5 min. RSD

2.0%. -

Tailing Factor (

): -

Theoretical Plates (

):

Resolution Check

If Impurity A (Benzoic acid derivative) is available:

-

Resolution (

):

Workflow Visualization

The following diagram illustrates the operational workflow, ensuring the analyst follows the correct sequence for data integrity.

Figure 2: Operational workflow for HPLC analysis. Note the critical decision point at SST.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Split Peak / Shoulder | Sample solvent too strong (100% ACN). | Dilute sample with mobile phase or 50:50 Water:ACN. |

| Broad/Tailing Peak | Silanol interaction or pH > pKa. | Ensure Mobile Phase A is pH 2.0-2.5. Use a new column. |

| RT Drift | Temperature fluctuation or column aging. | Use column oven at 30°C. Wash column with 100% ACN. |

| Ghost Peaks | Carryover from previous high-conc injection. | Add a needle wash step (50:50 MeOH:Water) between injections. |

References

-

Journal of Chromatography A. "Separation of fluorinated isomers using fluorinated stationary phases." Chromatography Online/LCGC.

-

U.S. EPA CompTox Chemicals Dashboard. "this compound Properties (pKa/LogP)." United States Environmental Protection Agency.

-

Royal Society of Chemistry. "Carboxylic acids as double aryl group donors for biaryl synthesis (Suzuki Coupling Context)." RSC Advances.

-

National Institutes of Health (NIH). "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." PMC.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-(3,3,3-Trifluoropropylsulfamoyl)benzoic acid | C10H10F3NO4S | CID 63226326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

acid-base extraction protocol for purifying crude 3-(3,4-Difluorophenyl)benzoic acid

Application Note: High-Purity Isolation of 3-(3,4-Difluorophenyl)benzoic Acid via pH-Swing Extraction

Abstract & Scope

This application note details a robust, scalable protocol for the purification of This compound (CAS: 10540-39-3) from crude Suzuki-Miyaura coupling mixtures. While column chromatography is effective on a milligram scale, it becomes cost-prohibitive and time-consuming at gram-to-kilogram scales.

This protocol utilizes a pH-swing extraction (Acid-Base Workup) derived from the pKa differential between the target carboxylic acid (pKa ~3.8–4.0), neutral impurities (starting halides, catalyst ligands), and weakly acidic by-products (aryl boronic acids, pKa ~8.8–9.0). This method prioritizes high recovery yields (>85%) and purity (>98% by HPLC) suitable for downstream pharmaceutical applications.

Physicochemical Basis of Separation

The success of this protocol relies on the precise manipulation of ionization states described by the Henderson-Hasselbalch equation.

| Compound Species | Functional Group | Approx.[1][2][3][4][5][6] pKa | Behavior at pH 8.5 (NaHCO₃) | Behavior at pH 1.0 (HCl) |

| Target Molecule | Carboxylic Acid (-COOH) | ~3.9 | Deprotonated (Anionic, Water Soluble) | Protonated (Neutral, Precipitates) |

| Start Material 1 | Aryl Bromide/Iodide | N/A (Neutral) | Neutral (Organic Soluble) | Neutral (Organic Soluble) |

| Start Material 2 | Aryl Boronic Acid | Boronic Acid (-B(OH)₂) | ~8.8 – 9.2 | Mostly Neutral* (Organic Soluble) |

| Catalyst Ligands | Phosphines (e.g., PPh₃) | N/A (Lipophilic) | Neutral (Organic Soluble) | Neutral/Protonated (Solubility varies) |

> Expert Insight: Using a strong base like NaOH (pH >13) would extract both the target and the boronic acid impurity. By using Saturated Sodium Bicarbonate (NaHCO₃, pH ~8.5) , we selectively ionize the stronger benzoic acid while leaving the weaker boronic acid largely in the organic phase.

Reagents & Equipment

-

Crude Material: this compound reaction mixture.

-

Solvents: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) – MTBE is preferred for lower emulsion formation.

-

Base: Saturated Aqueous Sodium Bicarbonate (NaHCO₃).

-

Acid: 6M Hydrochloric Acid (HCl).

-

Wash: Brine (Sat. NaCl).

-

Equipment: Separatory funnel, pH meter/paper, Vacuum filtration setup (Buchner funnel).

Detailed Protocol

Phase 1: Solubilization & Primary Extraction

-

Dissolution: Dissolve the crude solid in MTBE (10 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.

-

Why MTBE? It forms a sharp interface with water, reducing the "rag layer" often caused by palladium black residues.

-

-

Filtration (Optional but Recommended): If visible black particulates (Pd) are present, filter through a Celite pad before extraction.

-

Selective Extraction: Transfer the organic phase to a separatory funnel. Add Saturated NaHCO₃ (2 vol eq). Shake vigorously for 2 minutes with frequent venting.

-

Phase Separation: Allow layers to settle.

-

Bottom Layer (Aqueous): Contains the Target Product as the sodium carboxylate salt. Collect this.

-

Top Layer (Organic): Contains unreacted halides, phosphine oxides, and the bulk of boronic acid impurities. Set aside for waste analysis.

-

-

Secondary Wash: Wash the collected Aqueous Layer (from step 4) with fresh MTBE (1 vol eq) to remove entrained organic impurities. Discard the organic wash.

Phase 2: Acidification & Precipitation (The "Swing")

-

Cooling: Transfer the aqueous carboxylate solution to a beaker and cool to 0–5°C in an ice bath.

-

Why? Lower temperature decreases the solubility of the protonated acid, maximizing yield.

-

-

Acidification: Slowly add 6M HCl dropwise with stirring.

-

Observation: The solution will foam slightly (CO₂ release) and a thick white precipitate will form.

-

Target: Continue until pH reaches pH 1–2 .

-

-

Digestion: Stir the slurry for 15–30 minutes at 0°C. This "Ostwald ripening" promotes crystal growth, making filtration faster and purity higher.

Phase 3: Isolation & Polishing

-

Filtration: Collect the solid via vacuum filtration on a Buchner funnel.

-

Water Wash: Wash the filter cake with cold deionized water (3x volumes).

-

Critical Step: This removes trapped inorganic salts (NaCl) and traces of water-soluble boronic acids.

-

-

Drying: Dry the solid in a vacuum oven at 45°C overnight.

Process Visualization (Workflow)

Figure 1: Flowchart of the pH-swing extraction protocol demonstrating the separation of the target acid from neutral organic impurities.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Emulsion (Rag Layer) | Pd residue or fine particulates. | Filter crude through Celite before extraction. Add brine to the aqueous phase to increase ionic strength. |

| Low Yield | Incomplete precipitation. | Ensure pH is < 2.0. The pKa is ~4.0; at pH 4.0, 50% is still soluble. At pH 2.0, >99% precipitates. |